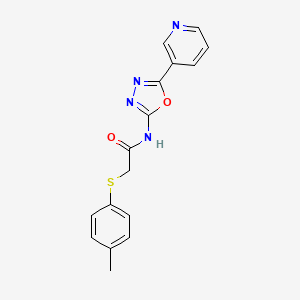
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as PTAA, is a compound that has gained attention due to its potential applications in scientific research. PTAA is a thioacetamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
Research on related compounds includes the synthesis and biological assessment of heterocyclic compounds bearing the 1,2,4-oxadiazole cycle. These compounds, including variations of the mentioned chemical structure, have shown a variety of interesting biological properties. For example, Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating the potential for creating diverse functionalized triazolo[4,3-a]pyridine derivatives with significant biological activities (Karpina et al., 2019).
Antimicrobial Activity
Another application is in the development of antimicrobial agents. For instance, Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. This research highlights the potential for using similar structures in designing new antimicrobial drugs (Fahim & Ismael, 2019).
Metabolic Stability Improvements
In pharmacology, the modification of chemical structures to improve metabolic stability is a common practice. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to enhance the metabolic stability of certain inhibitors, demonstrating the versatility of structural modifications in achieving desired biological and pharmacokinetic properties (Stec et al., 2011).
Corrosion Inhibitors
The synthesis and evaluation of derivatives for use as corrosion inhibitors is another application area. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, showing that these compounds have promising inhibition efficiencies, indicating their potential utility in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Antimycobacterial Activity
Derivatives have also been explored for their potential antimycobacterial activity. Mamolo et al. (2001) synthesized and tested [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives for in vitro antimycobacterial activity, offering a path for developing new treatments for tuberculosis and related diseases (Mamolo et al., 2001).
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)23-10-14(21)18-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHUFPXLFOTIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

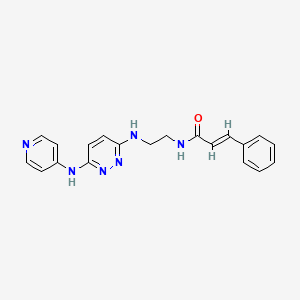
![1-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2561263.png)
![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2561264.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2561266.png)
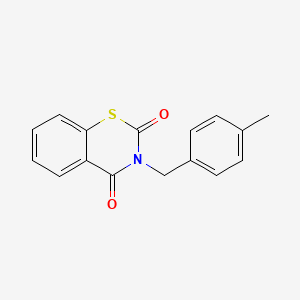

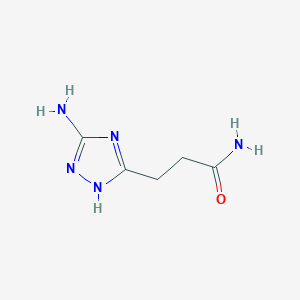
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2561272.png)

![4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2561275.png)
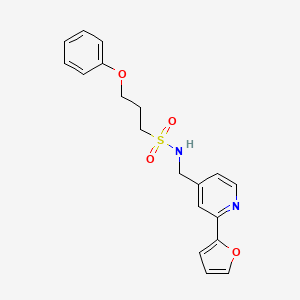
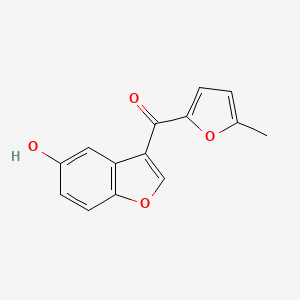
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2561279.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)